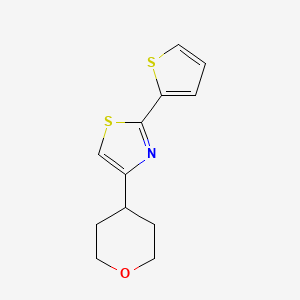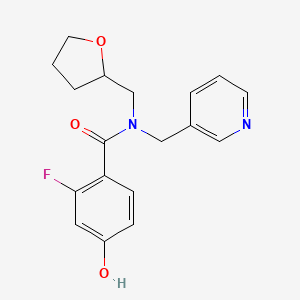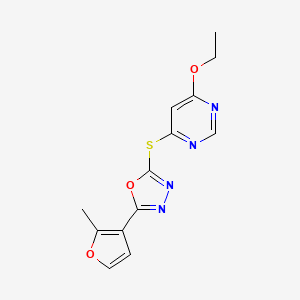
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea, also known as CDPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPU belongs to the class of urea derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it has been proposed that 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of chitin synthase, which is involved in fungal cell wall synthesis. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of bacterial DNA gyrase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit various biochemical and physiological effects. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been reported to induce apoptosis in cancer cells, which is a programmed cell death process. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and disrupting the microtubule network.
Advantages and Limitations for Lab Experiments
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit potent biological activities at low concentrations, which makes it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit some cytotoxicity towards normal cells, which raises concerns about its potential side effects.
Future Directions
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research. It can be further studied for its potential therapeutic applications in cancer, fungal, and bacterial infections. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be modified to improve its potency and selectivity towards specific targets. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can also be used as a lead compound for the development of new drugs with improved pharmacokinetics and reduced toxicity. Furthermore, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea exhibits potent biological activities, including anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea can be easily synthesized and purified, making it a promising candidate for further research. However, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea also has some limitations for lab experiments, and its toxicity and pharmacokinetics are not fully understood. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has several future directions for research, including the development of new drugs and applications in other fields.
Synthesis Methods
The synthesis of 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 2-cyanoethyl isocyanate with 4,6-dimethyl-2-aminopyridine and 2-(pyridin-2-ylmethyl)aminoethanol in the presence of a solvent and a base. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea. The yield of the synthesis process is reported to be high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. 1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea has also been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-14(2)20-16(11-13)21-17(23)22(9-5-7-18)12-15-6-3-4-8-19-15/h3-4,6,8,10-11H,5,9,12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKFJBYVSYGALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N(CCC#N)CC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4,6-dimethylpyridin-2-yl)-1-(pyridin-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Difluoromethoxy)pyridin-2-yl]-3-(furan-2-ylmethyl)urea](/img/structure/B7633047.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7633057.png)
![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)


![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)
![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7633111.png)
![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)
![5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)